molecular formula C9H13ClN2O2 B2522424 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid CAS No. 956755-70-7

5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2522424
CAS No.: 956755-70-7
M. Wt: 216.67
InChI Key: UIJRPRUMUPALIN-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.67. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The chemical reactivity of pyrazole derivatives makes them valuable scaffolds in the synthesis of a wide range of heterocyclic compounds. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one have been shown to be instrumental in generating pyrazolo-imidazoles, thiazoles, spiropyrans, and other heterocycles, offering mild reaction conditions and versatile applications in dye synthesis and organic synthesis (Gomaa & Ali, 2020). This suggests that the chemistry of the specific pyrazole carboxylic acid could similarly provide a foundation for synthesizing various bioactive heterocyclic frameworks.

Biological Activities

Pyrazole carboxylic acid derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties (Cetin, 2020). This highlights the potential of 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid and its derivatives as starting points for developing new pharmaceuticals and therapeutic agents.

Catalysis and Organic Synthesis

The development of hybrid catalysts utilizing pyrazole scaffolds has advanced the synthesis of complex organic molecules. For example, pyranopyrimidine compounds, which are synthesized using pyrazole intermediates, have shown significant potential in medicinal chemistry due to their bioavailability and broad applicability in drug development (Parmar, Vala, & Patel, 2023). This underscores the role of pyrazole carboxylic acid derivatives in facilitating novel synthetic routes and methodologies in organic chemistry.

Properties

IUPAC Name

5-chloro-3-methyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-5(2)4-12-8(10)7(9(13)14)6(3)11-12/h5H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJRPRUMUPALIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Cl)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323100
Record name 5-chloro-3-methyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956755-70-7
Record name 5-chloro-3-methyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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